molecular formula C11H10FN3OS B14958494 N-(3-fluorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(3-fluorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14958494
M. Wt: 251.28 g/mol
InChI Key: FJGKTRBAWWIMQG-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzyl halides.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiadiazoline derivatives.

    Substitution Products: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to:

  • Fluorophenyl Group : The presence of the fluorophenyl group enhances its chemical stability and biological activity.
  • Thiadiazole Ring : The thiadiazole ring imparts unique electronic and steric properties, making it a versatile scaffold for drug design and development.

This detailed article provides a comprehensive overview of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H10FN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16)

InChI Key

FJGKTRBAWWIMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=CC=C2)F

Origin of Product

United States

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